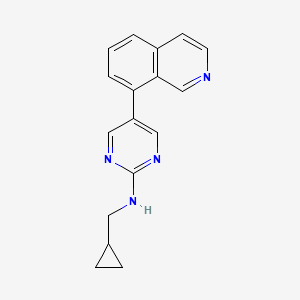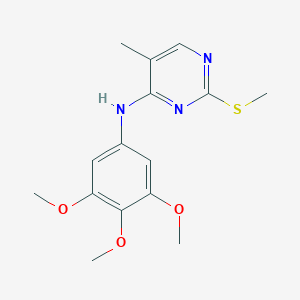![molecular formula C16H16N8 B6442604 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2548987-84-2](/img/structure/B6442604.png)
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile, commonly known as 3-MPC, is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family of compounds and has been used in various biological and biochemical experiments due to its unique properties and structure. 3-MPC is synthesized from the reaction of 9-methyl-9H-purin-6-yl piperazine and pyridine-4-carbonitrile, and it has been studied for its potential application in the fields of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-MPC has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. In medicine, it has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of certain diseases. In pharmacology, it has been used to study the effects of various drugs on the central nervous system, as well as to investigate the pharmacokinetics of certain drugs. In biochemistry, it has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of various biological processes.
Mécanisme D'action
The exact mechanism of action of 3-MPC is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be responsible for the various effects of the compound on the body, including its effects on the central nervous system and its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
3-MPC has been studied for its effects on the biochemical and physiological processes of the body. It has been found to have a variety of effects, including modulating the activity of certain enzymes, affecting the metabolism of certain compounds, and modulating the activity of certain hormones. It has also been found to have neuroprotective and anti-inflammatory effects, as well as to affect the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 3-MPC in laboratory experiments is its high purity and low cost. It is also relatively easy to synthesize, and it can be stored for extended periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, 3-MPC is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not stable at high temperatures, so it must be stored at temperatures below 25°C.
Orientations Futures
The potential future directions for 3-MPC are numerous. For example, further research could be done to investigate its effects on various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to investigate its effects on the central nervous system, as well as its potential use as a drug delivery system. Finally, further research could be done to investigate its potential use in other fields, such as agriculture and food science.
Méthodes De Synthèse
The synthesis of 3-MPC is a two-step process. First, 9-methyl-9H-purin-6-yl piperazine is reacted with pyridine-4-carbonitrile in aqueous solution at a temperature of 80°C. This reaction yields N-(9-methyl-9H-purin-6-yl)pyridine-4-carbonitrile as the major product, along with other minor byproducts. The second step involves the deprotonation of the major product with sodium hydroxide, which yields 3-MPC as the final product. The entire process takes around two hours and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
3-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-9-18-3-2-12(13)8-17/h2-3,9-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROJMQOLFZCQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CN=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)

![4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442584.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)
![5-fluoro-2,4-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442599.png)
![4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442613.png)
![9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442618.png)
![4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442626.png)